(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is an organic compound characterized by its complex structure, which includes methoxy, pentyloxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3-methoxy-4-pentyloxybenzaldehyde with 2-methoxy-4-nitroaniline in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate undergoes a condensation reaction with acetic anhydride to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2E)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-4-(PENTYLOXY)BENZALDEHYDE: A precursor in the synthesis of the target compound.
2-METHOXY-4-NITROANILINE: Another precursor used in the synthesis.
N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE: A structurally related compound with similar functional groups.
Uniqueness
(2E)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-N-(2-METHOXY-4-NITROPHENYL)PROP-2-ENAMIDE is unique due to its specific combination of methoxy, pentyloxy, and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O6 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
(E)-N-(2-methoxy-4-nitrophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H26N2O6/c1-4-5-6-13-30-19-11-7-16(14-21(19)29-3)8-12-22(25)23-18-10-9-17(24(26)27)15-20(18)28-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25)/b12-8+ |
InChI Key |
KWFZQPGGYVACJP-XYOKQWHBSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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